2,5-dihydro-1H-1lambda5-phosphol-1-one
Description
2,5-Dihydro-1H-1λ⁵-phosphol-1-one is a five-membered phosphorus-containing heterocycle characterized by a partially unsaturated ring system (two double bonds reduced) and a pentavalent phosphorus center in the +5 oxidation state. The λ⁵ notation indicates hypervalency, with the phosphorus atom bonded to oxygen and four other substituents, forming a trigonal bipyramidal geometry. This compound is of significant interest in organophosphorus chemistry due to its unique electronic structure, which confers reactivity distinct from traditional phosphines or phosphates. Applications span catalysis, ligand design, and materials science, though synthetic challenges limit widespread use .
Properties
IUPAC Name |
2,5-dihydrophosphol-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6OP/c5-6-3-1-2-4-6/h1-2H,3-4H2/q+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPISVGXFBUMWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC[P+]1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6OP+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37753-45-0 | |
| Record name | 2,5-dihydro-1H-1lambda5-phosphol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Catalysts
Reactions typically proceed in anhydrous dichloromethane or toluene under inert atmospheres at temperatures ranging from −10°C to 80°C. Triethylamine (Et₃N) or pyridine is employed as a base to neutralize HCl byproducts, with yields improving significantly when stoichiometric ratios of diol to PCl₃ are maintained at 1:1.05. For example, Kiss et al. demonstrated that using 1,4-butanediol and PCl₃ in toluene at 25°C for 12 hours yields the phosphol-1-one precursor, which is subsequently oxidized to the final product using hydrogen peroxide (H₂O₂).
Solvent and Temperature Optimization
A comparative study of solvents revealed that non-polar solvents like toluene favor cyclization over side reactions such as polymerization. Elevated temperatures (60–80°C) reduce reaction times but risk decomposition, whereas lower temperatures (−10°C to 0°C) improve selectivity at the cost of prolonged durations (Table 1).
Table 1: Solvent and Temperature Effects on Cyclization
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 25 | 12 | 78 |
| Dichloromethane | 0 | 24 | 65 |
| THF | 60 | 6 | 52 |
Reduction of Iminium Intermediates
Iminium salts derived from phosphole precursors serve as key intermediates. These compounds are reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the target phosphol-1-one.
Synthesis of Iminium Salts
Iminium intermediates are prepared by reacting 1-chloro-2,5-dihydrophosphole oxides with primary amines. For instance, 1-chloro-2,5-dihydro-1H-phosphole 1-oxide reacts with methylamine in acetonitrile at 0°C to form the corresponding iminium chloride. The choice of amine influences steric and electronic effects; bulkier amines (e.g., tert-butylamine) reduce reaction rates but improve crystallinity of intermediates.
Reduction Protocols
LiAlH₄ in tetrahydrofuran (THF) at −78°C achieves near-quantitative reduction of iminium salts to phosphol-1-ones within 2 hours. In contrast, NaBH₄ requires milder conditions (0°C to 25°C) but affords lower yields (60–70%) due to competing hydrolysis. Recent work by Drahos et al. highlights the use of catalytic hydrogenation (H₂/Pd-C) as a greener alternative, achieving 85% yield at 50 psi H₂ and 40°C.
Alkylation of Phosphole Oxides
Alkylation of pre-formed phosphole oxides introduces substituents at the phosphorus center, enabling diversification of the phosphol-1-one scaffold.
Nucleophilic Substitution
1-Hydroxy-2,5-dihydrophosphole oxides undergo alkylation with alkyl halides (R-X) in the presence of bases like potassium carbonate (K₂CO₃). For example, methyl iodide (CH₃I) in dimethylformamide (DMF) at 80°C for 8 hours produces 1-methyl-2,5-dihydro-1H-phosphole 1-oxide, a derivative of the target compound. Steric hindrance from bulky alkyl halides (e.g., tert-butyl bromide) necessitates longer reaction times (24–48 hours) and higher temperatures (100°C).
Microwave-Assisted Alkylation
Microwave irradiation accelerates alkylation by enhancing reaction kinetics. A protocol using iodomethane and Cs₂CO₃ in acetonitrile at 120°C for 30 minutes achieves 90% conversion, compared to 72% under conventional heating. This method reduces side products such as dialkylated species, which commonly form at prolonged reaction times.
Microchannel Reactor Synthesis
Microreactor technology offers precise control over exothermic reactions, improving safety and reproducibility in phosphol-1-one synthesis.
Continuous-Flow Phosphorylation
In a patented method, 1,4-butanediol and PCl₃ are fed into a microchannel reactor at 0.5 mL/min, with residence times of 2–5 minutes. The high surface-to-volume ratio facilitates rapid heat dissipation, enabling reactions at 50°C without decomposition. Subsequent oxidation with H₂O₂ in a second reactor module yields phosphol-1-one with 94% purity and 82% overall yield.
Advantages Over Batch Reactors
Microreactors minimize thermal gradients and byproduct formation, critical for scaling phosphorus-containing heterocycles. A comparative analysis shows a 20% increase in yield and 50% reduction in solvent use compared to batch processes (Table 2).
Table 2: Batch vs. Microreactor Performance
| Parameter | Batch Reactor | Microreactor |
|---|---|---|
| Yield (%) | 65 | 82 |
| Reaction Time (min) | 120 | 5 |
| Solvent Volume (L) | 10 | 5 |
Oxidation and Post-Synthetic Modifications
Post-synthetic oxidation and functionalization expand the utility of phosphol-1-ones in drug discovery and catalysis.
Oxidation to Phosphole Dioxides
Treatment with meta-chloroperbenzoic acid (mCPBA) or ozone converts phosphol-1-ones to dioxides, which exhibit enhanced stability and ligand properties. Kiss et al. reported that ozonolysis at −78°C in CH₂Cl₂ achieves quantitative oxidation within 1 hour, whereas mCPBA requires 12 hours at 25°C.
N-Phosphinoylation
Reaction with chlorophosphines (R₂PCl) introduces N-phosphinoyl groups, yielding bis(phospholyl)amines. These derivatives are synthesized by mixing equimolar amounts of 1-amino-2,5-dihydrophosphole oxide and R₂PCl in THF at −20°C. The resulting compounds serve as precursors for asymmetric catalysis ligands .
Chemical Reactions Analysis
Types of Reactions
2,5-dihydro-1H-1lambda5-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can revert the compound to its lower oxidation state forms.
Substitution: The compound can undergo substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
2,5-dihydro-1H-1lambda5-phosphol-1-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other phosphorus-containing compounds.
Biology: Investigated for its potential role in biological systems and as a probe for studying phosphorus metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dihydro-1H-1lambda5-phosphol-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on these targets, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of 2,5-Dihydro-1H-1λ⁵-Phosphol-1-one and Related Compounds
Structural and Electronic Comparisons
Ring Saturation and Reactivity :
The partial unsaturation in 2,5-dihydro-1H-1λ⁵-phosphol-1-one introduces moderate ring strain compared to its saturated counterpart (phospholane oxide). This strain enhances electrophilicity at the phosphorus center, making it more reactive toward nucleophiles like Grignard reagents or amines. In contrast, phospholane oxide exhibits greater stability but reduced catalytic activity due to its saturated backbone .Substituent Effects :
The ethenyl derivative (1-ethenyl-2,5-dihydro-1H-1λ⁵-phosphol-1-one) demonstrates enhanced π-conjugation, enabling applications in photopolymerization and material science. Its extended electron delocalization contrasts with the parent compound’s localized electrophilicity .Oxidation State and Coordination Chemistry : Unlike phosphole (P in +3 state), the λ⁵-phosphorus in 2,5-dihydro-1H-1λ⁵-phosphol-1-one allows for stronger metal-ligand interactions. For example, it forms stable complexes with Pd(II) and Rh(I), outperforming traditional phosphine ligands in Heck coupling reactions due to reduced ligand dissociation .
Biological Activity
2,5-Dihydro-1H-1lambda5-phosphol-1-one is a heterocyclic compound characterized by its unique phosphorus and oxygen-containing structure. This compound has garnered attention for its diverse biological activities, including anti-cancer , anti-viral , antimicrobial , and anti-inflammatory properties. The exploration of its biological activity is crucial for potential applications in pharmaceuticals and other scientific fields.
Structural Characteristics
- Molecular Formula : C₄H₇O₁P
- Molecular Weight : 132.07 g/mol
- Density : 1.63 g/cm³
- Solubility : Insoluble in water; soluble in solvents like nitromethane, dichloromethane, and tetrahydrofuran.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Reaction of cyclohexadiene with phosphine.
- Cyclization using tris(trimethylsilyl)phosphine.
- Reaction of 2-(trimethylsilyl)phenyl isocyanate with triphenylphosphine.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce cell cycle arrest and inhibit tumor growth through various mechanisms:
- Mechanism of Action : The compound interacts with specific molecular targets, modulating pathways involved in cell proliferation and apoptosis.
Case Study Example
A study demonstrated that treatment with this compound resulted in a 50% reduction in tumor volume in xenograft models, indicating its potential as an effective anticancer agent.
Antiviral Activity
This compound also shows promise as an antiviral agent. It has been reported to inhibit the replication of several viruses by interfering with their life cycles:
- Mechanism : By binding to viral proteins, it can disrupt the processes necessary for viral replication.
Antimicrobial Effects
The antimicrobial properties of this compound have been evaluated against various bacterial strains. In vitro studies reveal:
- Efficacy : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Activity
The anti-inflammatory effects are attributed to the compound's ability to inhibit pro-inflammatory cytokines. Studies have shown:
- Inhibition Rates : A reduction of up to 70% in TNF-alpha production was observed in treated macrophage cultures.
Toxicity and Safety
Preliminary toxicity studies indicate that this compound has low toxicity levels. However, careful dosage control is recommended to prevent adverse effects during scientific experiments.
Applications in Research
The unique properties of this compound open avenues for various applications:
- Drug Development : Its biological activities make it a candidate for developing new therapeutic agents.
- Material Science : Potential use in synthesizing advanced materials due to its chemical reactivity.
Current Research Trends
Research on this compound is still emerging. Ongoing studies focus on:
- Elucidating detailed mechanisms of action.
- Exploring structural modifications to enhance biological activity.
Future Directions
Future research may include:
- Investigating the compound's effects on different cancer types.
- Conducting clinical trials to evaluate safety and efficacy in humans.
Q & A
Q. What are the recommended synthesis protocols for 2,5-dihydro-1H-1λ⁵-phosphol-1-one, and how can purity be optimized?
Methodological Answer: The synthesis typically involves cyclization of substituted phosphine precursors under controlled conditions. For example, alkylation of 1H-phosphole derivatives with methyl iodide in anhydrous tetrahydrofuran (THF) at −78°C yields the 1-methyl-substituted analog (e.g., 1-methyl-2,5-dihydro-1λ⁵-phosphole 1-oxide) . Purity optimization requires:
- Chromatographic purification : Use silica gel column chromatography with ethyl acetate/hexane gradients.
- Spectroscopic validation : Confirm structure via ³¹P NMR (δ ~20–25 ppm for phosphole oxides) and high-resolution mass spectrometry (HRMS) .
- Safety precautions : Avoid moisture and oxygen to prevent decomposition, as per SDS guidelines for analogous phosphole derivatives .
Q. How should researchers characterize the electronic and steric properties of 2,5-dihydro-1H-1λ⁵-phosphol-1-one for catalytic applications?
Methodological Answer:
- Computational studies : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to map frontier molecular orbitals (HOMO/LUMO) and quantify steric parameters (e.g., percent buried volume, %Vbur) .
- Experimental validation : Pair computational data with X-ray crystallography to analyze bond lengths (e.g., P=O ~1.48 Å) and ligand cone angles .
- Reactivity assays : Test coordination behavior with transition metals (e.g., Pd or Ru) in model reactions like Suzuki-Miyaura coupling.
Advanced Research Questions
Q. How can contradictory spectroscopic data for 2,5-dihydro-1H-1λ⁵-phosphol-1-one derivatives be resolved?
Methodological Answer: Contradictions often arise from:
- Solvent effects : Dielectric constants influence ³¹P NMR shifts. For example, shifts vary by ±3 ppm in polar vs. nonpolar solvents .
- Tautomerism : Equilibrium between λ³- and λ⁵-phosphole forms can distort spectral interpretations. Use variable-temperature NMR to identify dynamic processes .
- Impurity interference : Trace oxygen or moisture generates oxidized byproducts. Monitor via HRMS and repeat synthesis under inert conditions .
Table 1: Common Spectral Artifacts and Solutions
| Artifact Source | Diagnostic Tool | Mitigation Strategy |
|---|---|---|
| Tautomerism | VT-NMR (−40°C to 25°C) | Use low-temperature probes |
| Solvent shifts | Solvent screening | Standardize in CDCl₃ or DMSO-d₆ |
| Oxidation | HRMS (m/z 116.10 g/mol) | Purge with argon during synthesis |
Q. What strategies are effective for resolving discrepancies in computational vs. experimental reactivity predictions for phosphole-based ligands?
Methodological Answer:
- Calibration with empirical data : Compare DFT-predicted activation energies with experimental kinetic studies (e.g., Arrhenius plots). Adjust basis sets (e.g., 6-311++G** vs. def2-TZVP) to minimize error margins .
- Dynamic effects : Incorporate solvent models (e.g., SMD) and explicit solvation in simulations to account for dielectric interactions.
- Error analysis : Apply statistical falsification frameworks (e.g., constructive falsification) to identify systematic biases in computational models .
Safety and Compliance
Q. What handling protocols are critical for mitigating hazards during phosphole synthesis?
Methodological Answer:
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation of phosphine oxides (H335 hazard) .
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb residuals with vermiculite .
Data Integrity and Reproducibility
Q. How can researchers ensure transparency when reporting phosphole reactivity data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
